1,2,4-Pentatriene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

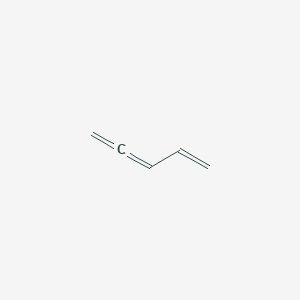

1,2,4-Pentatriene is an organic compound with the molecular formula C5H6. It is a type of allene, characterized by having two double bonds separated by a single carbon atom. This compound is also known as vinylallene due to its structure, which includes a vinyl group (ethenyl) attached to an allene (propadiene) moiety. The unique structure of this compound makes it an interesting subject of study in organic chemistry.

準備方法

Synthetic Routes and Reaction Conditions: 1,2,4-Pentatriene can be synthesized through various methods. One common approach involves the dehydrohalogenation of 1,2,4-pentachlorobutane using a strong base such as potassium tert-butoxide. The reaction typically occurs in a solvent like dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

化学反応の分析

Types of Reactions: 1,2,4-Pentatriene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert this compound into saturated hydrocarbons.

Substitution: The vinyl group in this compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products:

Oxidation: Epoxides and diols.

Reduction: Saturated hydrocarbons like pentane.

Substitution: Halogenated derivatives or other substituted products.

科学的研究の応用

Organic Synthesis

1,2,4-Pentatriene plays a significant role in organic synthesis due to its ability to participate in various chemical reactions. Its reactivity is attributed to the presence of multiple double bonds, which can undergo addition reactions and cycloadditions.

- Tandem Reactions : A study highlighted the use of this compound in one-pot tandem reactions catalyzed by palladium. This method allows for the efficient synthesis of complex organic molecules from simpler precursors .

- Electrocyclic Reactions : The compound can undergo electrocyclic ring-closing reactions, which are essential in forming cyclic structures. Research has shown that both Z- and E-isomers of this compound can be synthesized and their reactivities compared in thermal ring-closing reactions .

Materials Science

In materials science, this compound has been investigated for its potential use in developing new materials with desirable properties.

- Polymerization : The compound can serve as a monomer in polymerization processes. Its unsaturation allows for the formation of polymers with unique mechanical and thermal properties.

- Nanotube Synthesis : As an intermediate in the decomposition of ferrocene, this compound has been studied for its role in synthesizing carbon nanotubes. This application is particularly relevant in the field of nanotechnology and materials engineering .

Photochemistry

The photochemical properties of this compound make it a subject of interest in the study of light-induced reactions.

- Photochemical Reactions : The compound can undergo photochemical transformations that lead to the formation of various products. Its ability to absorb UV light and participate in energy transfer processes is being explored for applications in photodynamic therapy and solar energy conversion.

- Fluorescent Probes : Research has indicated that derivatives of this compound can be used as fluorescent probes for biological applications due to their ability to emit light upon excitation .

Table 1: Summary of Applications

Case Study: Tandem Reactions

In a recent study on tandem reactions involving this compound, researchers demonstrated that this compound could effectively couple with various electrophiles under palladium catalysis. The reaction conditions were optimized to achieve high selectivity and yield for the desired products .

Case Study: Polymerization

Another investigation focused on the polymerization behavior of this compound. The study revealed that polymers derived from this compound exhibited enhanced thermal stability compared to traditional polymers due to increased cross-linking facilitated by its diene structure .

作用機序

The mechanism of action of 1,2,4-Pentatriene in chemical reactions involves the interaction of its double bonds with various reagents. The vinyl group can undergo addition reactions, while the allene moiety can participate in cycloaddition and rearrangement reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used.

類似化合物との比較

1,3-Butadiene: Another conjugated diene with similar reactivity.

2,3-Pentadiene: An isomer of 1,2,4-Pentatriene with different double bond positions.

1,2,3-Butatriene: A compound with three consecutive double bonds.

Uniqueness: this compound is unique due to its specific arrangement of double bonds, which imparts distinct reactivity and stability compared to other similar compounds. Its structure allows for unique cycloaddition and rearrangement reactions not typically observed in other dienes or allenes.

生物活性

1,2,4-Pentatriene (C5H6), a conjugated hydrocarbon with a unique structure featuring alternating double bonds, has garnered interest due to its potential biological activities. This article explores its biological properties, including its reactivity, potential therapeutic applications, and implications in chemical biology.

Chemical Structure and Properties

This compound is characterized by its linear arrangement of five carbon atoms with alternating single and double bonds. Its molecular weight is approximately 66.101 g/mol. The compound is notable for its high reactivity due to the presence of conjugated double bonds which can participate in various chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | C5H6 |

| Molecular Weight | 66.101 g/mol |

| IUPAC Name | This compound |

| CAS Registry Number | 10563-01-6 |

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study demonstrated that it can scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems. The mechanism involves the donation of electrons to free radicals, thereby neutralizing them and preventing cellular damage.

Cytotoxicity and Anticancer Activity

This compound has been investigated for its cytotoxic effects on various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of intrinsic pathways. For example:

- Case Study : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound triggered mitochondrial dysfunction and increased reactive oxygen species (ROS) levels, leading to apoptosis .

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens. Its effectiveness has been evaluated against both Gram-positive and Gram-negative bacteria.

- Research Findings : A study reported that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The mechanism is thought to involve disruption of bacterial cell membranes .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to undergo various chemical transformations:

- Electrophilic Reactions : The double bonds in this compound make it susceptible to electrophilic attack, which can lead to the formation of reactive intermediates that may interact with biological macromolecules.

- Thermal Decomposition : Studies have shown that under thermal conditions, this compound can decompose into smaller hydrocarbons and radicals that may possess distinct biological activities .

特性

InChI |

InChI=1S/C5H6/c1-3-5-4-2/h3,5H,1-2H2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQQBQSISCLVNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

66.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10563-01-6 |

Source

|

| Record name | 1,2,4-Pentatriene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010563016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。